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Compound of Interest

Compound Name: 1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-
cyclohexylbenzene

This guide provides a detailed overview of the spectroscopic data for 1-Bromo-2-
cyclohexylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of

drug development and chemical analysis. This document outlines detailed experimental

protocols, presents predicted data in a structured format, and illustrates the analytical workflow.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 1-Bromo-2-
cyclohexylbenzene. This data is based on the chemical structure and typical values for similar

compounds, as specific experimental spectra are not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.55 d 1H Ar-H

7.28 t 1H Ar-H

7.10 t 1H Ar-H

7.05 d 1H Ar-H

2.85 m 1H Cyclohexyl-H (CH)

1.80-1.95 m 4H Cyclohexyl-H (CH₂)

1.20-1.45 m 6H Cyclohexyl-H (CH₂)

¹³C NMR (Carbon NMR) Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm) Assignment

145.5 Ar-C (C-Br)

133.0 Ar-C

131.0 Ar-C

128.5 Ar-C

127.0 Ar-C

124.0 Ar-C

44.0 Cyclohexyl-C (CH)

33.5 Cyclohexyl-C (CH₂)

26.8 Cyclohexyl-C (CH₂)

26.0 Cyclohexyl-C (CH₂)

Infrared (IR) Spectroscopy
Predicted FT-IR Peak Assignments (Neat)
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Wavenumber (cm⁻¹) Intensity Assignment

3060-3010 Medium Aromatic C-H Stretch

2935-2850 Strong Aliphatic C-H Stretch

1580-1450 Medium-Strong Aromatic C=C Bending

1450-1440 Medium Aliphatic CH₂ Bending

1025 Strong C-Br Stretch

750-700 Strong
Ortho-disubstituted Benzene

C-H Bending

Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Mass Spectrum Fragmentation

m/z Relative Intensity Proposed Fragment

238/240 High [M]⁺ (Molecular Ion)

159 Medium [M - Br]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

81 Medium [C₆H₉]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

organic compound such as 1-Bromo-2-cyclohexylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-cyclohexylbenzene in

0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: A 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: As 1-Bromo-2-cyclohexylbenzene is a liquid, it can be analyzed

directly as a neat sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of 1-Bromo-2-cyclohexylbenzene onto the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dilute a small amount of 1-Bromo-2-cyclohexylbenzene in a volatile

solvent such as methanol or dichloromethane.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatography (GC) system for sample introduction.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Mass Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge

ratio (m/z).

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Workflow for Spectroscopic Analysis of 1-Bromo-2-cyclohexylbenzene

Sample Handling

Data Acquisition

Data Analysis & Interpretation

Conclusion
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Caption: A logical workflow for the spectroscopic identification of 1-Bromo-2-
cyclohexylbenzene.

To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-2-cyclohexylbenzene
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337486#spectroscopic-data-for-1-bromo-2-
cyclohexylbenzene-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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